molecular formula C13H22N5O15P3 B12940589 [[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12940589
M. Wt: 581.26 g/mol
InChI Key: IUIXUPPGCSCZFN-WOUKDFQISA-N
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Description

The compound [[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant applications in various scientific fields It is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and phosphono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the purinyl group. The final steps involve the addition of the methoxyethoxy and phosphono groups. The reactions are carried out under controlled temperatures and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as chromatography and crystallization are employed to purify the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

[[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methoxyethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

The reactions typically involve the use of common reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions are carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation products may have enhanced biological activity, while substitution products may exhibit different solubility or stability characteristics.

Scientific Research Applications

[[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target cells or tissues.

Comparison with Similar Compounds

[[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Both compounds contain purine bases and phosphate groups, but ATP is more widely studied and has well-known biological functions.

    Nucleoside analogs: These compounds share structural similarities and are often used in antiviral and anticancer therapies.

The uniqueness of [[2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N5O15P3

Molecular Weight

581.26 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C13H22N5O15P3/c1-28-2-3-29-9-8(19)6(4-30-35(24,25)33-36(26,27)32-34(21,22)23)31-12(9)18-5-15-7-10(18)16-13(14)17-11(7)20/h5-6,8-9,12,19H,2-4H2,1H3,(H,24,25)(H,26,27)(H2,21,22,23)(H3,14,16,17,20)/t6-,8-,9-,12-/m1/s1

InChI Key

IUIXUPPGCSCZFN-WOUKDFQISA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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